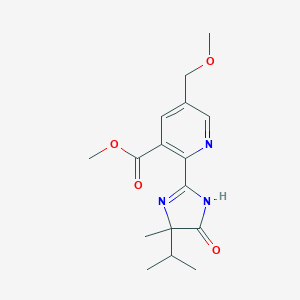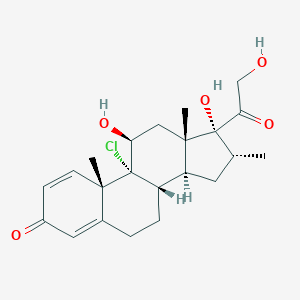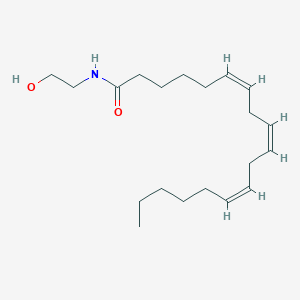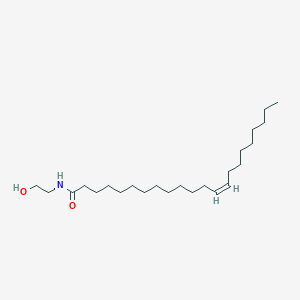
Imazamox Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imazamox Methyl Ester is a chemical compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol . It is a derivative of imazamox, an imidazolinone herbicide used for controlling a wide spectrum of grassy and broadleaf weeds . This compound is primarily used in research and industrial applications due to its herbicidal properties.
Mechanism of Action
Target of Action
Imazamox Methyl Ester, also known as Imazamox, primarily targets the enzyme Acetohydroxy Acid Synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis pathway of branched amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
Imazamox belongs to the imidazolinone family of herbicides, which are known as Group 2 actives . The mode of action of Imazamox involves the inhibition of AHAS . When absorbed by plant roots and foliage, Imazamox moves to the growing points within the plant to block AHAS production . This inhibition prevents the protein synthesis and cell division necessary for plant growth, essentially starving the weeds to death .
Biochemical Pathways
The primary biochemical pathway affected by Imazamox is the biosynthesis of branched amino acids . By inhibiting AHAS, Imazamox disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis and cell division, thereby inhibiting plant growth .
Pharmacokinetics
The pharmacokinetics of Imazamox, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied . .
Result of Action
The inhibition of AHAS by Imazamox leads to a deficiency of essential branched amino acids in the plant, which in turn halts protein synthesis and cell division . This results in the starvation and eventual death of the plant . The specific molecular and cellular effects of Imazamox’s action would require further investigation.
Action Environment
The action, efficacy, and stability of Imazamox can be influenced by various environmental factors. For instance, the herbicide’s mobility and persistence in the environment can affect its efficacy . Additionally, the plant’s stage of growth at the time of application can also impact the herbicide’s effectiveness . .
Biochemical Analysis
Biochemical Properties
Imazamox Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It inhibits the enzyme acetohydroxy acid synthase (AHAS), which is key in the biosynthesis pathway of branched amino acids . This interaction disrupts the normal biochemical reactions within the plant cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause an imbalance in phytohormone and phenolic levels, and increase levels of unfolded or misfolded proteins in sunflowers .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of branched amino acids . This leads to a disruption in normal cellular functions and can result in the death of the plant cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the absorption of Imazamox is reduced when subjected to cold temperatures compared to warm temperatures . Additionally, its concentration in plant tissues changes over time, with concentrations decreasing in root and crown tissues after 3 days in warm conditions .
Dosage Effects in Animal Models
The acceptable daily intake (ADI) of imazamox, a similar compound, has been determined to be 3 mg/kg body weight per day .
Metabolic Pathways
This compound is involved in the metabolic pathway of branched amino acids. It interacts with the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of these amino acids .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that the absorption and translocation of imazamox are influenced by environmental conditions, with reduced absorption and translocation observed under cold temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imazamox Methyl Ester involves the reaction of 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide in the presence of sodium or potassium tert-butoxide in toluene or xylene while heating . The resulting imazamox salt is then dissolved in water, and toluene or xylene is separated. The imazamox salt is converted to the final product using hydrochloric or sulfuric acid, followed by extraction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves azeotropic distillation to remove moisture, purification with activated carbon, and acidification to obtain the final product . This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Imazamox Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more polar products.
Reduction: Reduction reactions can convert it into less active compounds.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed: The major products formed from these reactions include phenolic compounds, N-demethylated compounds, and carboxylic acids .
Scientific Research Applications
Imazamox Methyl Ester has several scientific research applications:
Comparison with Similar Compounds
Imazapic: Another imidazolinone herbicide with a similar mechanism of action but different molecular structure.
Imazethapyr: Similar to imazamox but with an ethyl group instead of a methoxymethyl group.
Imazaquin: Contains a benzene ring fused to the pyridine ring, making it structurally distinct.
Uniqueness: Imazamox Methyl Ester is unique due to its specific methoxymethyl group, which influences its solubility and reactivity. This structural feature makes it particularly effective in certain herbicidal applications compared to its analogs .
Properties
IUPAC Name |
methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDEAVBSGKUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)



